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Introduction
Vinylboronates are indispensable reagents in modern organic synthesis, serving as versatile

building blocks for the stereoselective construction of complex molecules. They are key

intermediates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions,

most notably the Suzuki-Miyaura cross-coupling. Traditionally, the synthesis of vinylboronates

from vinyl halides has relied heavily on transition-metal catalysis. However, the development of

transition-metal-free methods is of significant interest to the pharmaceutical and fine chemical

industries due to advantages such as reduced cost, lower toxicity of the final products, and

simplified purification processes.

This document provides detailed protocols and application data for a transition-metal-free

approach to the borylative coupling of vinyl iodides. The described methodology proceeds via

a stereospecific hydroboration of the vinyl iodide followed by a 1,2-metallate rearrangement,

enabling the synthesis of a diverse range of highly substituted alkylboronic esters with excellent

diastereoselectivity.[1][2][3]

Principle of the Method
The core of this transition-metal-free methodology is a one-pot cascade reaction. The process

begins with the hydroboration of a vinyl iodide using an in situ generated hydroboration

reagent, such as dichloroborane (HBCl₂). This step is stereospecific, proceeding via a syn-
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addition of the B-H bond across the double bond. The resulting α-iodo boronic ester

intermediate then undergoes a stereospecific 1,2-metallate rearrangement upon the addition of

an organometallic nucleophile (e.g., a Grignard or organolithium reagent). This rearrangement

transfers the organic group from the metal to the boron atom, displacing the iodide and forming

the final alkylboronic ester product with high diastereoselectivity.[1][2][3] The entire sequence

creates new C-B, C-H, and C-C bonds across two newly formed stereocenters.[1][3]

Below is a diagram illustrating the logical relationship of the core reaction principle.
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Caption: Core principle of the one-pot borylative coupling.

Experimental Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, from reaction setup to

product isolation.
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Caption: General workflow for the borylative coupling.
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Protocol: One-Pot Borylative Coupling with Grignard
Reagents
This protocol details the coupling of (E)-(1-iodoprop-1-en-2-yl)benzene with methylmagnesium

bromide.

Materials:

(E)-(1-iodoprop-1-en-2-yl)benzene (1.0 equiv., 0.25 mmol, 61 mg)

Triethylsilane (Et₃SiH) (1.1 equiv., 0.28 mmol, 44 µL)

Boron trichloride (BCl₃) (1.0 M solution in CH₂Cl₂, 1.1 equiv., 0.28 mmol, 0.28 mL)

Methylmagnesium bromide (MeMgBr) (3.0 M solution in Et₂O, 1.5 equiv., 0.38 mmol, 0.13

mL)

Pinacol (1.1 equiv., 0.28 mmol, 33 mg)

Anhydrous Dichloromethane (CH₂Cl₂)

0.1 N Hydrochloric Acid (HCl)

Anhydrous Magnesium Sulfate (MgSO₄)

Solvents for chromatography (e.g., Pentane/Et₂O)

Procedure:

Hydroboration Step:

To a flame-dried Schlenk tube under an inert atmosphere, add BCl₃ solution (0.28 mL) and

cool to 0 °C using an ice bath.[4]

In a separate dry vial, prepare a solution of the vinyl iodide (61 mg) and triethylsilane (44

µL) in anhydrous CH₂Cl₂ (2.5 mL).[4]
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Add the premixed solution of vinyl iodide and silane dropwise to the cooled BCl₃ solution

over approximately 3 minutes via syringe.[4]

Stir the reaction mixture for 30 minutes at 0 °C.

Remove the cooling bath and allow the mixture to warm to room temperature, stirring for

an additional 30 minutes.[4]

1,2-Metallate Rearrangement & Esterification Step:

Add the MeMgBr solution dropwise to the reaction mixture at room temperature.

Stir for 1 hour. Reaction progress can be monitored by GC analysis.

Add Pinacol (33 mg) in one portion. A slight gas evolution may be observed. Stir for an

additional 15 minutes.[4]

Workup and Purification:

Quench the reaction by adding 0.1 N HCl.

Transfer the mixture to a separatory funnel and extract the aqueous phase with CH₂Cl₂.

Combine the organic layers and dry over anhydrous MgSO₄.[4]

Filter and remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography using a suitable eluent (e.g.,

pentane/EtOAc) to yield the desired alkylboronic pinacol ester.[4]

Application Data: Substrate Scope
The transition-metal-free borylative coupling demonstrates a broad substrate scope, tolerating

a variety of vinyl iodides and organometallic nucleophiles.[1][3] The following tables

summarize the yields for different combinations.

Table 1: Coupling of Vinyl Iodide 1a with Various Organometallic Reagents
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Reaction Conditions: Vinyl iodide 1a (0.25 mmol, 1.0 equiv.), Et₃SiH (1.1 equiv.), BCl₃ (1.1

equiv.), Nucleophile (1.5 equiv.), Pinacol (1.1 equiv.), CH₂Cl₂ (0.1 M), 1 h, RT.

Entry Nucleophile (R-M) Product Yield (%)[3]

1 MeMgBr 3aa 76

2 EtMgBr 3ab 74

3 BnMgBr 3ac 81

4 c-PrMgBr 3ad 65

5 PhMgBr 3bf 60

6 Vinyl-MgBr 3ca 60

7 PhC≡CLi 3da 62

Table 2: Coupling of Various Vinyl Iodides with MeMgBr

Reaction Conditions: Vinyl iodide (0.25 mmol, 1.0 equiv.), Et₃SiH (1.1 equiv.), BCl₃ (1.1

equiv.), MeMgBr (1.5 equiv.), Pinacol (1.1 equiv.), CH₂Cl₂ (0.1 M), 1 h, RT.
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Entry
Vinyl Iodide
Substrate

Product Yield (%)[3]

1
(E)-(1-iodoprop-1-en-

2-yl)benzene
3aa 76

2
(E)-1-iodo-2-

phenyloct-1-ene
3ba 85

3

(E)-2-(4-

fluorophenyl)-1-

iodoprop-1-ene

3ca 70

4

(E)-1-iodo-2-

(naphthalen-2-yl)prop-

1-ene

3da 88

5

(Z)-1-cyclohexyl-2-

iodo-3,3-dimethylbut-

1-ene

3ea 91

Mechanistic Overview
The reaction is proposed to proceed through the following key steps, ensuring high

stereocontrol without the need for a transition metal catalyst.
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Caption: Proposed mechanistic pathway for the borylative coupling.

The process is initiated by the syn-hydroboration of the vinyl iodide with dichloroborane, which

is generated in situ from BCl₃ and a silane reducing agent.[1][4] This step establishes the

relative stereochemistry. The subsequent addition of the organometallic nucleophile forms a
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tetracoordinate boron "ate" complex.[1][3] This complex is unstable and readily undergoes a

1,2-metallate rearrangement, where the nucleophilic R-group migrates from the boron to the

adjacent carbon, displacing the iodide leaving group in a stereospecific manner.[1][2] Final

quenching with pinacol provides the stable and easily isolable alkylboronic pinacol ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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